molecular formula C8H8BrFN2O B8096625 5-Bromo-3-fluoro-N,N-dimethylpicolinamide

5-Bromo-3-fluoro-N,N-dimethylpicolinamide

Cat. No.: B8096625
M. Wt: 247.06 g/mol
InChI Key: IYLXGETXSAJDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-fluoro-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C8H8BrFN2O It is a derivative of picolinamide, featuring bromine and fluorine atoms on the benzene ring, and two methyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-N,N-dimethylpicolinamide typically involves multiple steps, starting with the bromination and fluorination of picolinamide. The reaction conditions include the use of brominating agents such as bromine (Br2) and fluorinating agents like Selectfluor. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoro-N,N-dimethylpicolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted picolinamides.

Scientific Research Applications

5-Bromo-3-fluoro-N,N-dimethylpicolinamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is employed in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

5-Bromo-3-fluoro-N,N-dimethylpicolinamide is similar to other picolinamide derivatives, such as 5-chloro-N,N-dimethylpicolinamide and 5-fluoro-N,N-dimethylpicolinamide. These compounds differ in the halogen atoms attached to the benzene ring, which can influence their reactivity and biological activity. The presence of bromine and fluorine atoms in this compound provides unique chemical properties that distinguish it from its counterparts.

Comparison with Similar Compounds

  • 5-Chloro-N,N-dimethylpicolinamide

  • 5-Fluoro-N,N-dimethylpicolinamide

  • 5-Bromo-N,N-dimethylpicolinamide

  • 5-Iodo-N,N-dimethylpicolinamide

Properties

IUPAC Name

5-bromo-3-fluoro-N,N-dimethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O/c1-12(2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLXGETXSAJDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.